3'-Bromo-4'-fluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3'-Bromo-4'-fluoroacetophenone involves several steps, including bromination, chlorination, and acylation. For example, Bromo-2′,4′-dichloroacetophenone, a compound with a similar structure, was synthesized from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% (Yang Feng-ke, 2004). Additionally, α-Bromo-4-hydroxyacetophenone synthesis involves α-bromization using sulfuric acid, optimizing conditions to achieve an 83.5% yield (Han Qing-rong & Tang Rong-ping, 2006).
Molecular Structure Analysis
Molecular structure analysis using techniques such as XRD and spectroscopy reveals detailed insights into the geometry and electronic structure of compounds related to 3'-Bromo-4'-fluoroacetophenone. The optimized molecular structure, vibrational frequencies, and HOMO-LUMO analysis provide a comprehensive understanding of the electronic properties and charge transfer within these molecules (Y. Mary et al., 2015).
Scientific Research Applications
DNA Cleavage : Bromofluoroacetophenone derivatives, like 3'-Bromo-4'-fluoroacetophenone, can act as effective DNA cleaving agents upon irradiation. These derivatives have been investigated as novel photonucleases with significant DNA cleaving activities and sequence selectivities (Wender & Jeon, 2003).
Organic Synthesis Applications : 3'-Bromo-4'-fluoroacetophenone has been used in the synthesis of 2-fluoroacetophenone, demonstrating its utility in organic synthesis and the exploration of NMR-active nuclei (Pohl & Schwarz, 2008).
Radiopharmaceutical Intermediates : This compound has been studied in the context of producing [18F]fluoroarylketones, a bifunctional radiopharmaceutical intermediate, showcasing its potential in medical imaging applications (Banks & Hwang, 1994).
Electrochemical Methods : Research has been conducted on converting 3'-Bromo-4'-fluoroacetophenone into other useful chemicals, such as 1-(4-halophenyl)ethanols, using electrochemical methods (Ikeda, 1990).
Study of Molecular Conformations : The conformations of related compounds, like 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone, have been studied, providing insights into the structural aspects of such molecules (Mirarchi & Ritchie, 1984).
Fluorination of Acetophenones : The compound has been explored in the context of synthesizing para-substituted α-fluoroacetophenones, demonstrating its role in the development of fluorination techniques (Fuglseth et al., 2008).
Chemical Complex Synthesis : It has been used in synthesizing chemical complexes, such as 1,1-ethenedithiolato and O,S-chelate complexes, showing its utility in complex chemical syntheses (Schubert et al., 2007).
Biomedical Applications : There's research on the synthesis of indolizino[3,2-c]quinolines, a class of fluorophores, for potential use in fluorescence-based biomedical technologies (Park et al., 2015).
Physico-Chemical and Spectroscopic Characterization : The impact of biofield energy treatment on the physical, thermal, and spectral properties of 4-Bromoacetophenone, a related compound, has been investigated (Trivedi et al., 2015).
Homogeneous Asymmetric Hydrogenation : The compound has been used in studies exploring homogeneous asymmetric hydrogenation of acetophenones, important for pharmaceutical synthesis (Li et al., 2000).
Tuning Electronic Properties : It's been used in the preparation of 3-Fluoro-4-hexylthiophene for tuning the electronic properties of conjugated polythiophenes, relevant in material science (Gohier et al., 2013).
Enolate Chemistry : Studies on the lithium enolate of 4-fluoroacetophenone provide insights into nucleophile chemistry, important in organic synthesis (Kolonko et al., 2011).
Safety And Hazards
When handling 3’-Bromo-4’-fluoroacetophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDWTGAORQQQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143456 | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-fluoroacetophenone | |
CAS RN |
1007-15-4 | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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